1-Chloro-4-fluorobenzene

Catalog No.
S748846
CAS No.
352-33-0
M.F
C6H4ClF
M. Wt
130.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-fluorobenzene

CAS Number

352-33-0

Product Name

1-Chloro-4-fluorobenzene

IUPAC Name

1-chloro-4-fluorobenzene

Molecular Formula

C6H4ClF

Molecular Weight

130.55 g/mol

InChI

InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H

InChI Key

RJCGZNCCVKIBHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)Cl

Canonical SMILES

C1=CC(=CC=C1F)Cl

1-Chloro-4-fluorobenzene (C6H4FCl) is an aromatic organic compound with a chlorine atom substituted at the first position (para position) and a fluorine atom substituted at the fourth position (ortho position) of a benzene ring. It is a colorless liquid at room temperature [].

This compound is not naturally occurring and is synthesized in laboratories for various research and industrial applications []. Due to its unique combination of a halogen and a fluorinated group, 1-Chloro-4-fluorobenzene serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and functional materials [].


Molecular Structure Analysis

1-Chloro-4-fluorobenzene has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The chlorine atom is larger and more electronegative than hydrogen, while the fluorine atom is smaller and highly electronegative. These substitutions create an uneven distribution of electron density within the molecule. The electron-withdrawing nature of both chlorine and fluorine pulls electron density away from the ring, particularly at positions adjacent to them (ortho and para positions for chlorine and para position for fluorine) []. This can affect the reactivity of the molecule in various ways, depending on the specific reaction conditions.


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 1-Chloro-4-fluorobenzene involves the Schiemann reaction. This reaction starts with fluorobenzene and reacts it with N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through electrophilic aromatic substitution, where the chlorine atom from NCS replaces a hydrogen atom on the fluorobenzene ring [].

Balanced chemical equation for the Schiemann reaction:

C6H5F + N-Cl-Succinimide (NCS) -> 1-Chloro-4-fluorobenzene + Succinimide []

Other Relevant Reactions:

1-Chloro-4-fluorobenzene can undergo various reactions typical of aromatic halides. These include:

  • Nucleophilic aromatic substitution (S_NAr): This reaction involves the replacement of the chlorine atom with another nucleophile (Nu), such as an amine or hydroxide group. The reaction rate and product distribution depend on the nature of the nucleophile and reaction conditions [].
  • Friedel-Crafts reactions: Under Lewis acid catalysis, 1-Chloro-4-fluorobenzene can react with acyl chlorides or alkyl halides to form ketones or substituted aromatic compounds, respectively.
  • Coupling reactions: Through various coupling reactions like Suzuki-Miyaura or Sonogashira coupling, 1-Chloro-4-fluorobenzene can be used as a building block to create complex organic molecules with desired functionalities.

Physical And Chemical Properties Analysis

  • Melting point: -43 °C []
  • Boiling point: 155 °C []
  • Density: 1.07 g/cm³ []
  • Solubility: Slightly soluble in water (around 0.2 g/L at 25 °C) []. Miscible with most organic solvents like dichloromethane, acetone, and ethanol.
  • Stability: Stable under normal storage conditions. However, prolonged exposure to light or heat may promote decomposition.
  • Precursor for Functional Molecules

    -Chloro-4-fluorobenzene serves as a building block for synthesizing various functional molecules. Studies have shown its effectiveness in preparing (4'-fluoro-biphenyl-4-yl)-methyl ether, a potential compound with unknown applications yet [3].

    • Source: [3] 1-Chloro-4-fluorobenzene, 98%, Thermo Scientific Chemicals ()
  • Potential Catalyst

    Research suggests that 1-Chloro-4-fluorobenzene might enhance the rates of reactions involving chloride ions. However, further exploration is needed to understand the specific mechanisms and applications of this potential catalytic property [1].

    • Source: [1] FC60030 | 352-33-0 | 1-Chloro-4-fluorobenzene | Biosynth

XLogP3

2.9

Boiling Point

130.0 °C

LogP

2.78 (LogP)

Melting Point

-26.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (93.88%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55256-17-2
352-33-0

Wikipedia

1-Chloro-4-fluorobenzene

General Manufacturing Information

Benzene, 1-chloro-4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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